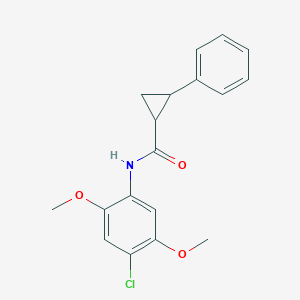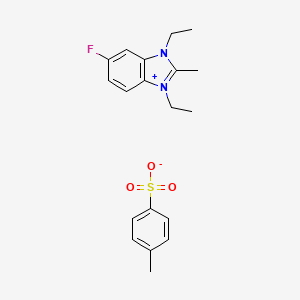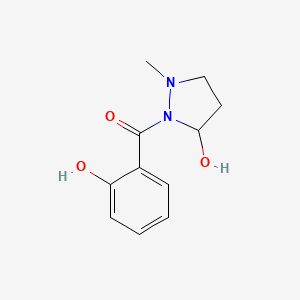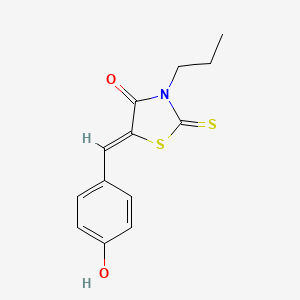
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with phenylcyclopropane-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(21)13-8-12(13)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALOVWJXGIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2C3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5150323.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)


![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
